molecular formula C9H9BrF3N B8437178 2-(1-Bromopropyl)-6-(trifluoromethyl)pyridine

2-(1-Bromopropyl)-6-(trifluoromethyl)pyridine

Cat. No. B8437178
M. Wt: 268.07 g/mol
InChI Key: KCLKLKTUFGNBHV-UHFFFAOYSA-N
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Patent
US09296736B2

Procedure details

The title compound was prepared from 1-(6-(trifluoromethyl)pyridin-2-yl)propan-1-ol (Example 238, Step A) following a procedure similar to the one described for the synthesis of 2-(1-bromobutyl)pyridine (Example 231, Step B). Mass Spectrum (ESI) m/z=268.0 (M+1) and 269.9 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[N:8]=[C:7]([CH:9](O)[CH2:10][CH3:11])[CH:6]=[CH:5][CH:4]=1.[Br:15]C(C1C=CC=CN=1)CCC>>[Br:15][CH:9]([C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([C:2]([F:14])([F:13])[F:1])[N:8]=1)[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=CC(=N1)C(CC)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(CCC)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(CC)C1=NC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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